5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one
Description
5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one is a spirocyclic compound featuring a unique bicyclic structure where a benzyl group is attached to the nitrogen atom of the azaspiro framework. The spiro[3.5]nonane core consists of a five-membered oxa (oxygen-containing) ring fused to a three-membered nitrogen-containing ring.
Properties
IUPAC Name |
5-benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13-10-17-11-14(7-4-8-14)15(13)9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABNNCKHZVLGMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCC(=O)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both benzyl and azaspiro groups. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula: Estimated as C₁₃H₁₅NO₂ (benzyl-substituted derivative of 8-oxa-5-azaspiro[3.5]nonan-6-one, C₇H₁₁NO₂) .
- Functional Groups : Benzyl (aromatic), lactam (cyclic amide), and ether (oxygen in the spiro system).
- Synthesis : Likely involves cyclization and alkylation steps, analogous to methods used for similar spiro compounds (e.g., 1,3-dipolar cycloaddition and N-functionalization) .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences and similarities among 5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one and related spiro compounds:
Physicochemical Properties
- Solubility: The lactam and ether groups enable hydrogen bonding, improving aqueous solubility relative to fully nonpolar analogs.
- Melting Points : While specific data for the target compound is unavailable, similar spiro compounds exhibit melting points ranging from 112°C to 210°C, influenced by substituents and crystallinity .
Structural Analysis Techniques
Biological Activity
5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one is a spirocyclic compound characterized by its unique structure comprising a benzyl group, an oxa ring, and an azaspiro ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C14H17NO2
- Molecular Weight : 231.29 g/mol
- IUPAC Name : this compound
- CAS Number : 1147112-75-1
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, modulating their activity and leading to various therapeutic effects. The compound may inhibit enzymatic pathways associated with disease progression, thus exerting its antimicrobial and anticancer effects.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
Preliminary studies have shown that this compound has potent antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Properties
In vitro studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve cell cycle arrest and modulation of key signaling pathways related to cell proliferation.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 25 |
Case Studies and Research Findings
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial efficacy of this compound against several pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. -
Anticancer Activity :
In vitro studies demonstrated that the compound could induce cell cycle arrest and apoptosis in specific cancer cell lines. The mechanism was linked to the modulation of key signaling pathways involved in cell proliferation and survival. -
Pharmacokinetic Studies :
Pharmacokinetic evaluations indicated favorable absorption characteristics, with a moderate half-life, suggesting potential for further development in therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
